3-Amino-1-(3,5-dimethoxyphenyl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
3-amino-1-(3,5-dimethoxyphenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-16-9-5-8(6-10(7-9)17-2)14-4-3-11(13)12(14)15/h5-7,11H,3-4,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXXWKMVVFMZFLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N2CCC(C2=O)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategy Overview
The general synthetic approach to 3-amino-substituted pyrrolidin-2-ones involves:
- Construction of the pyrrolidin-2-one ring, often via cyclization of appropriate precursors.
- Introduction of the aryl substituent at the nitrogen atom (N-1 position).
- Installation of the amino group at the 3-position.
- Functionalization of the aromatic ring, here specifically with 3,5-dimethoxy substituents.
Preparation of Pyrrolidin-2-one Core
2.1 From Donor–Acceptor Cyclopropanes
A recent and efficient method involves the use of donor–acceptor (DA) cyclopropanes as key intermediates. The cyclopropane bearing diester groups reacts with amines under Lewis acid catalysis to open the ring and form 1,5-substituted pyrrolidin-2-ones. The reaction proceeds via nucleophilic attack of the amine on the cyclopropane, followed by cyclization to the lactam ring.
- Nickel(II) perchlorate hexahydrate (Ni(ClO4)2·6H2O) is an effective catalyst.
- Reaction conditions: room temperature stirring for 1–3 hours in dichloroethane, followed by reflux in toluene with acetic acid to promote cyclization.
- The crude intermediate is subjected to alkaline saponification and thermolysis to remove ester groups, yielding the pyrrolidin-2-one core.
- Yields range from moderate to good (45–79%) depending on substituents and amines used.
This method allows for one-pot synthesis with minimal chromatographic purification, improving practicality and scalability.
2.2 From Azido Esters via Reduction and Cyclization
Another approach starts from azido esters derived from alkylation of phenylacetates with azidoalkyl triflates. The azido group is reduced to an amine using catalytic hydrogenation (Pd/C under H2 atmosphere), followed by intramolecular cyclization to form the pyrrolidin-2-one ring.
- This method avoids byproduct formation typical of Staudinger reactions.
- Suitable for late-stage modification of pharmaceutical compounds.
- Flow hydrogenation protocols have been developed for scalability.
- Yields for aryl-substituted pyrrolidones are generally higher than for aliphatic analogs.
- The method involves careful control of reaction conditions to prevent decomposition of sensitive intermediates.
Introduction of the 3-Amino Group and 3,5-Dimethoxyphenyl Substitution
The amino group at the 3-position is introduced typically by nucleophilic substitution or reductive amination steps on suitable precursors.
- The 3,5-dimethoxyphenyl substituent at the nitrogen can be introduced by using 3,5-dimethoxyaniline or 3,5-dimethoxybenzylamine as the amine nucleophile in the cyclopropane ring-opening reaction.
- The choice of amine strongly affects the yield and purity of the final product.
- Aromatic amines with electron-donating groups such as methoxy facilitate higher yields due to increased nucleophilicity.
Reaction Conditions and Optimization
| Parameter | Optimal Conditions | Notes |
|---|---|---|
| Catalyst | Ni(ClO4)2·6H2O (10–20 mol%) | Lower catalyst loading reduces yield |
| Solvent | Dichloroethane (DCM) for initial step; toluene for reflux | Reflux with acetic acid promotes cyclization |
| Temperature | Room temperature for ring opening; reflux for cyclization | Heating beyond reflux leads to byproducts |
| Reaction Time | 1–3 hours for ring opening; 7 hours reflux for cyclization | Longer times decrease yield due to side reactions |
| Workup | Alkaline saponification followed by acidification | Removes ester groups and isolates pyrrolidin-2-one |
| Purification | Chromatography only at final step | One-pot procedure reduces purification steps |
Representative Yields and Examples
| Entry | Substrate (DA Cyclopropane) | Amine Nucleophile | Product Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Dimethyl 2-(4-methylphenyl)cyclopropane-1,1-dicarboxylate | p-Anisidine (3,5-dimethoxyaniline analog) | 45 | Ivory solid, mp 112–114 °C |
| 2 | Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate | Benzylamine | 70 | Bioactive pyrrolidone |
| 3 | 2-Thienyl and 2-styryl substituted cyclopropanes | Various aromatic amines | ~60 | Moderate yields |
| 4 | 2-Phenyl-1-cyanocyclopropanecarboxylate | Aniline | <50 | Less reactive substrate |
These yields are for the overall four-step one-pot process including ring opening, cyclization, saponification, and dealkoxycarbonylation.
Summary of Key Research Findings
- The use of DA cyclopropanes with nickel perchlorate catalysis is a versatile and efficient route to 3-substituted pyrrolidin-2-ones.
- Aromatic amines bearing electron-donating groups such as methoxy substituents favor higher yields and cleaner reactions.
- One-pot procedures combining ring opening, cyclization, and ester removal streamline synthesis and reduce purification steps.
- Azido ester reduction followed by cyclization is an alternative approach, especially useful for late-stage functionalization and flow chemistry applications.
- Reaction conditions must be carefully optimized to avoid byproduct formation and decomposition, with reaction temperature and catalyst loading being critical factors.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-1-(3,5-dimethoxyphenyl)pyrrolidin-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of 3-Amino-1-(3,5-dimethoxyphenyl)pyrrolidin-2-one is in the development of new medications targeting neurological disorders. Its structural characteristics suggest potential interactions with neurotransmitter systems, particularly those involving dopamine and norepinephrine.
Biological Activities:
- Neurotransmitter Modulation: The compound has shown potential to inhibit the reuptake of neurotransmitters, which could lead to antidepressant-like effects similar to other psychoactive substances.
- Analgesic Properties: Preliminary studies indicate that derivatives may exhibit pain-relieving effects, warranting further investigation into their analgesic potential.
Organic Synthesis
The compound serves as a valuable building block in organic synthesis. It can be used to create more complex molecules through various chemical reactions such as oxidation, reduction, and substitution.
Chemical Reactions:
- Oxidation: Can be oxidized using agents like potassium permanganate.
- Reduction: Reduction reactions can be conducted using lithium aluminum hydride.
- Substitution: Participates in substitution reactions with halogens and acids.
Neuropharmacological Studies
A study on structural analogs demonstrated significant inhibition of dopamine and norepinephrine transporters in vitro. The S-enantiomer was particularly potent, indicating enantioselectivity in its action.
Toxicological Assessments
Toxicity evaluations in animal models suggest that while the compound shows promise for therapeutic applications, careful dosage consideration is necessary to avoid adverse effects. Reports indicate low acute toxicity but highlight the need for understanding metabolic pathways.
Mechanism of Action
The mechanism by which 3-Amino-1-(3,5-dimethoxyphenyl)pyrrolidin-2-one exerts its effects involves its interaction with specific molecular targets and pathways. For example, in the context of cancer treatment, the compound may inhibit certain enzymes or receptors involved in tumor growth and proliferation. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
Heterocyclic Analogues
- 3-Amino-1-(3,4-dimethoxyphenyl)-9,10-dihydrophenanthrene-2,4-dicarbonitrile Core Structure: Dihydrophenanthrene fused with two cyano groups. Key Differences: Larger aromatic system increases lipophilicity; 3,4-dimethoxy substitution alters steric and electronic profiles compared to 3,5-dimethoxy. Applications: Studied for crystallographic properties and hydrogen-bonding networks in solid-state chemistry .
- 1-(3-((4-Amino-6-((3-methylphenethyl)amino)-1,3,5-triazin-2-yl)methoxy)-5-methylphenyl)pyrrolidin-2-one Core Structure: Pyrrolidinone linked to a triazine ring via a methyleneoxy bridge.
- Pyridin-2-one Derivatives Core Structure: Pyridine ring fused with a lactam. Key Differences: Reduced ring strain compared to pyrrolidinone; substituents like acetyl and dimethylamino groups improve solubility for antimicrobial applications .
Biological Activity
3-Amino-1-(3,5-dimethoxyphenyl)pyrrolidin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolidin-2-one core with an amino group and a 3,5-dimethoxyphenyl substituent. This configuration allows for various interactions with biological targets, making it a versatile molecule in pharmacological studies.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor of monoamine oxidase (MAO), which increases the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the central nervous system. This mechanism is particularly relevant for developing antidepressants and other central nervous system agents .
- Receptor Binding : Similar compounds have shown high affinity for various receptors, suggesting that this compound may modulate receptor activity through binding .
Antidepressant Effects
Research indicates that this compound has potential antidepressant properties due to its action on neurotransmitter systems. By inhibiting MAO, it may enhance mood-regulating neurotransmitters .
Anti-inflammatory Properties
Compounds with similar structures have been reported to possess anti-inflammatory effects. This may be attributed to their ability to modulate inflammatory pathways through enzyme inhibition or receptor interaction .
Case Studies and Experimental Data
Several studies have explored the synthesis and biological evaluation of pyrrolidinone derivatives:
- Synthesis and Biological Evaluation : A study demonstrated the synthesis of 1,5-substituted pyrrolidin-2-ones from donor–acceptor cyclopropanes, highlighting the versatility of these compounds in medicinal chemistry. The synthesized compounds exhibited promising biological activities, suggesting potential applications in drug development .
- Antiviral Activity Assessment : In related research, derivatives structurally similar to this compound were evaluated for their antiviral activities against various viruses, including influenza and herpes simplex virus (HSV). These studies underscore the potential of such compounds in antiviral therapy .
Data Table: Summary of Biological Activities
Q & A
Q. How does the substitution pattern (e.g., 3,5-dimethoxyphenyl vs. 4-fluorophenyl) influence the biological activity of pyrrolidin-2-one derivatives?
- Methodological Answer : Methoxy groups enhance lipophilicity and π-stacking with aromatic enzyme pockets, while fluorine increases electronegativity and hydrogen-bonding potential. Comparative SAR studies using radiolabeled analogs and crystallographic data reveal substituent-specific interactions, as seen in fluorophenyl derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
